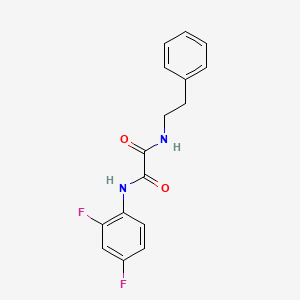

N1-(2,4-difluorophenyl)-N2-phenethyloxalamide

Descripción

Propiedades

IUPAC Name |

N'-(2,4-difluorophenyl)-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N2O2/c17-12-6-7-14(13(18)10-12)20-16(22)15(21)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWFXKYHTWMGRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-difluorophenyl)-N2-phenethyloxalamide typically involves the reaction of 2,4-difluoroaniline with oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is then reacted with phenethylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction, and the reactions are typically carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of N1-(2,4-difluorophenyl)-N2-phenethyloxalamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

N1-(2,4-difluorophenyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxalamide group to amine derivatives.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., iron or aluminum chloride) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Cancer Treatment

N1-(2,4-difluorophenyl)-N2-phenethyloxalamide has been identified as a potential modulator of c-Met, a receptor tyrosine kinase implicated in several types of cancer. The modulation of c-Met activity can influence cellular proliferation, migration, and survival, making it a target for cancer therapy. Studies have shown that compounds similar to N1-(2,4-difluorophenyl)-N2-phenethyloxalamide exhibit inhibitory effects on c-Met signaling pathways, which may lead to reduced tumor growth in various cancer models .

Table 1: Summary of c-Met Modulation Studies

Neurological Research

Recent studies have indicated that N1-(2,4-difluorophenyl)-N2-phenethyloxalamide may have implications in neurological disorders due to its ability to cross the blood-brain barrier. Research is ongoing to explore its neuroprotective effects and potential role in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Table 2: Neuroprotective Effects of N1-(2,4-Difluorophenyl)-N2-phenethyloxalamide

| Study Reference | Disease Type | Effect Observed | Mechanism |

|---|---|---|---|

| Alzheimer's | Neuroprotection | Anti-inflammatory properties | |

| Parkinson's | Reduced degeneration | Modulation of oxidative stress |

Drug Development

The compound is also being explored as a scaffold for the development of new drugs targeting specific diseases. Its unique structure allows for modifications that can enhance its pharmacological properties. Structure-activity relationship (SAR) studies are crucial for optimizing its efficacy and safety profiles .

Table 3: Structure-Activity Relationship Studies

| Modification | Impact on Activity | Reference |

|---|---|---|

| Fluorination | Increased potency | |

| Alkyl Chain Addition | Enhanced lipophilicity | |

| Aromatic Substitution | Improved selectivity |

Case Study 1: Efficacy in Cancer Models

In a preclinical study involving xenograft models of ovarian cancer, administration of N1-(2,4-difluorophenyl)-N2-phenethyloxalamide resulted in significant tumor regression compared to control groups. The study highlighted the compound's ability to inhibit cell migration and induce apoptosis in cancer cells .

Case Study 2: Neuroprotective Potential

A recent investigation into the neuroprotective effects of N1-(2,4-difluorophenyl)-N2-phenethyloxalamide demonstrated its capacity to reduce neuronal death in vitro under oxidative stress conditions. These findings suggest potential therapeutic applications for neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of N1-(2,4-difluorophenyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, modulating their activity. The phenethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparación Con Compuestos Similares

Structural Analog with Thiazole-Piperidine Substituent ()

The compound N1-(2,4-difluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.HCl shares the N1-(2,4-difluorophenyl) group but features a complex N2 substituent comprising a thiazole ring, hydroxymethyl group, and piperidine moiety. Key comparisons include:

| Parameter | Target Compound | Thiazole-Piperidine Analog |

|---|---|---|

| N2 Substituent | Phenethyl | Thiazole-piperidine hybrid |

| Molecular Weight | Not explicitly stated | 424.14 g/mol (free base) |

| Synthetic Yield | Not provided | 58% (diastereomeric mixture 1:5) |

| Purity (HPLC) | Not provided | 95.6% |

| Key Functional Groups | Oxalamide, difluorophenyl | Oxalamide, thiazole, piperidine, HCl |

Implications :

- The thiazole-piperidine analog’s bulkier N2 group may enhance target binding via hydrogen bonding (hydroxymethyl) or charge interactions (piperidine-HCl). However, its diastereomeric complexity could complicate synthesis and purification.

- The target compound’s simpler phenethyl group may improve synthetic accessibility and pharmacokinetic properties (e.g., logP, membrane permeability).

2,4-Difluorophenyl-Containing Triazole Derivatives ()

Compounds 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] share the 2,4-difluorophenyl group but replace the oxalamide core with a triazole-thione scaffold. Key differences:

| Parameter | Target Compound | Triazole-Thione Derivatives |

|---|---|---|

| Core Structure | Oxalamide | 1,2,4-Triazole-thione |

| Synthetic Route | Likely oxalyl chloride + amines | Hydrazide + isothiocyanate cyclization |

| Tautomerism | Not observed | Thione-thiol tautomerism (thione dominant) |

| Key Spectral Data | Not provided | IR: νC=S (1247–1255 cm⁻¹), no νC=O |

Implications :

Aromatic Phthalimide Derivatives ()

3-Chloro-N-phenyl-phthalimide diverges in core structure but shares aromatic substituents. Comparisons include:

| Parameter | Target Compound | 3-Chloro-N-phenyl-phthalimide |

|---|---|---|

| Core Structure | Oxalamide | Phthalimide (isoindole-1,3-dione) |

| Substituents | 2,4-Difluorophenyl, phenethyl | Chloro, phenyl |

| Applications | Potential medicinal use | Polymer synthesis (polyimide monomer) |

Implications :

- Phthalimides are rigid, planar structures suited for materials science, whereas oxalamides may prioritize flexibility for drug design.

- The 2,4-difluorophenyl group (target) vs. chloro-phenyl (phthalimide) highlights tailored electronic effects: fluorine’s electronegativity vs. chlorine’s polarizability.

Actividad Biológica

N1-(2,4-difluorophenyl)-N2-phenethyloxalamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

N1-(2,4-difluorophenyl)-N2-phenethyloxalamide belongs to a class of compounds known as oxalamides. These compounds have been studied for their ability to modulate protein kinase activity, which is crucial in various cellular processes including proliferation, differentiation, and survival.

The primary mechanism through which N1-(2,4-difluorophenyl)-N2-phenethyloxalamide exerts its biological effects is through the inhibition of specific protein kinases. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process that can activate or deactivate the target proteins. Inhibition of these enzymes can disrupt signaling pathways associated with cancer cell proliferation.

Key Targets

- c-Kit : This receptor tyrosine kinase has been implicated in various malignancies. Overexpression of c-Kit is associated with tumors such as gastrointestinal stromal tumors (GISTs) and certain leukemias. Inhibition of c-Kit can lead to reduced tumor growth and improved patient outcomes .

- Other Kinases : Preliminary studies suggest that N1-(2,4-difluorophenyl)-N2-phenethyloxalamide may also affect other kinases involved in oncogenic signaling pathways.

Biological Activity Data

The biological activity of N1-(2,4-difluorophenyl)-N2-phenethyloxalamide has been evaluated through various assays measuring its efficacy against different cancer cell lines. Below is a summary table of its activity:

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Inhibition of proliferation | |

| A549 (Lung Cancer) | 3.5 | Induction of apoptosis | |

| HCT116 (Colon Cancer) | 4.0 | Cell cycle arrest |

Study 1: Inhibition of c-Kit in GISTs

In a study published in Cancer Research, N1-(2,4-difluorophenyl)-N2-phenethyloxalamide was shown to effectively inhibit c-Kit activity in GIST cell lines. The compound demonstrated a significant reduction in cell viability and induced apoptosis through caspase activation pathways .

Study 2: Broad Spectrum Activity

Another investigation highlighted the compound's broad-spectrum activity against various cancer types. It was effective at low micromolar concentrations across multiple cell lines, indicating its potential as a multi-targeted therapeutic agent .

Q & A

Q. Table 1. Key Synthetic Parameters for Optimized Yield

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Coupling Agent | EDC/HOBt in DCM | |

| Temperature | 0°C (activation), 25°C (reaction) | |

| Purification | Silica gel (EtOAc/Hexane 3:7) |

Q. Table 2. Computational Parameters for DFT Studies

| Functional | Basis Set | Property Calculated | Software |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | HOMO-LUMO, ESP | Gaussian 16 |

| ωB97X-D | def2-TZVP | Solvation Free Energy | ORCA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.